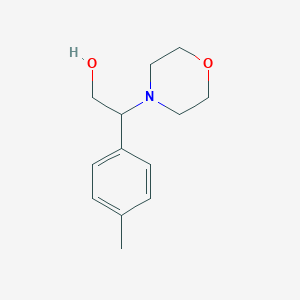

beta-p-Tolyl-4-morpholineethanol

Description

Historical Context and Evolution of Morpholine-Based Scaffolds in Synthetic Chemistry

The morpholine (B109124) ring, a saturated heterocycle containing both an amine and an ether functional group, has a history rooted in the late 19th and early 20th centuries. acs.org Its name, attributed to Ludwig Knorr, was based on the erroneous belief that it formed part of the structure of morphine. acs.orgebi.ac.uk Industrially, morpholine is often produced through the dehydration of diethanolamine (B148213) with sulfuric acid or from diethylene glycol and ammonia. acs.org

Initially valued as a solvent and corrosion inhibitor, particularly in steam boiler systems due to its similar volatility to water, the role of morpholine in synthetic chemistry has evolved dramatically. acs.orgresearchgate.netchemrxiv.org Its secondary amine nature allows it to undergo a wide range of chemical reactions typical of such amines, although the electron-withdrawing effect of the ether oxygen slightly reduces its basicity and nucleophilicity compared to similar cyclic amines like piperidine (B6355638). acs.orgresearchgate.net

Throughout the 20th century and into the 21st, chemists have increasingly utilized the morpholine scaffold as a versatile building block in organic synthesis. chemrxiv.orgresearchgate.net Its incorporation into more complex molecules has been driven by its favorable physicochemical properties, including metabolic stability and the ability to improve the pharmacokinetic profiles of bioactive compounds. taylorandfrancis.com The morpholine moiety is now a recognized "privileged structure" in medicinal chemistry, appearing in numerous approved pharmaceutical agents. chemrxiv.orgtaylorandfrancis.com

Significance of Aryl-Substituted Ethanolamines in Molecular Design

The aryl-substituted ethanolamine (B43304) motif is another cornerstone of molecular design, particularly in the realm of medicinal chemistry. This structural unit, characterized by an ethanolamine chain attached to an aromatic ring, is a key pharmacophore in a multitude of biologically active compounds.

The strategic importance of this framework lies in its ability to interact with various biological targets. The hydroxyl group and the amino group can participate in hydrogen bonding, while the aryl group can engage in hydrophobic and pi-stacking interactions. The distance and orientation between these functional groups are critical for receptor binding and biological activity.

The versatility of the aryl-ethanolamine scaffold is evident in its presence in various classes of therapeutic agents. The specific nature of the aryl substituent, such as the p-tolyl group in beta-p-Tolyl-4-morpholineethanol, can significantly influence the electronic properties and steric profile of the molecule, thereby modulating its biological activity and selectivity.

Rationale for Investigating Complex Hybrid Structures like this compound

The rationale for designing and investigating complex hybrid structures that combine the morpholine ring with an aryl-ethanolamine backbone, as seen in this compound, is multifaceted. Such molecular chimeras are conceived to leverage the advantageous properties of each constituent part.

The morpholine unit can be introduced to enhance aqueous solubility, improve metabolic stability, and provide a specific conformational constraint. taylorandfrancis.com Its basic nitrogen can act as a proton acceptor, which is often a crucial feature for interaction with biological macromolecules.

Simultaneously, the aryl-ethanolamine portion provides a well-established scaffold for interacting with specific biological targets. The p-tolyl group, in this instance, offers a defined lipophilic region that can be crucial for binding affinity. The combination of these two motifs in a single molecule creates a novel chemical entity with a unique three-dimensional structure and a distinct profile of physicochemical properties. Researchers investigate these hybrids to explore new regions of chemical space and to develop compounds with potentially novel or improved activities. The synthesis of such molecules allows for the systematic study of structure-activity relationships, where the contributions of each moiety can be dissected and understood.

Overview of Current Research Trajectories in Amine and Ether Chemistry Relevant to the Compound

The field of amine and ether chemistry is continually advancing, with current research trajectories focusing on the development of more efficient, selective, and sustainable synthetic methodologies. researchgate.net These advancements are directly relevant to the synthesis of complex molecules like this compound.

Modern synthetic methods for the formation of C-N bonds, crucial for constructing the morpholine ring and attaching it to the ethanolamine backbone, have moved beyond classical approaches. Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools for the formation of aryl amines. researchgate.net Similarly, innovative strategies for C-H amination are emerging, offering more direct and atom-economical routes to complex amines. chemicalbook.com

In the realm of ether synthesis, while traditional methods like the Williamson ether synthesis remain in use, new catalytic approaches are being developed to form C-O bonds under milder conditions. For a molecule like this compound, its synthesis could plausibly involve the reaction of a p-tolyl-substituted epoxide with morpholine or the coupling of a pre-formed aryl-morpholine entity with an ethanol (B145695) fragment. Research into stereoselective synthesis is also a major focus, as the chiral center in the ethanolamine backbone would lead to enantiomers with potentially different biological activities. The development of chiral catalysts for the asymmetric synthesis of such compounds is a significant area of contemporary research.

Compound Data Tables

Structure

2D Structure

3D Structure

Properties

CAS No. |

7608-05-1 |

|---|---|

Molecular Formula |

C13H19NO2 |

Molecular Weight |

221.29 g/mol |

IUPAC Name |

2-(4-methylphenyl)-2-morpholin-4-ylethanol |

InChI |

InChI=1S/C13H19NO2/c1-11-2-4-12(5-3-11)13(10-15)14-6-8-16-9-7-14/h2-5,13,15H,6-10H2,1H3 |

InChI Key |

INOQMQSETMLXJI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(CO)N2CCOCC2 |

Origin of Product |

United States |

Synthetic Pathways and Methodologies for Beta P Tolyl 4 Morpholineethanol

Convergent and Linear Synthesis Approaches for the Target Compound

Coupling Reactions Involving Aryl and Heterocyclic Moieties

Cross-coupling reactions are a powerful tool for the formation of the aryl-alkanolamine backbone of beta-p-Tolyl-4-morpholineethanol. Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are prominent in this regard.

One plausible approach involves the Suzuki-Miyaura coupling of a suitable boronic acid or ester with an appropriate halo-substituted morpholine-ethanol derivative. For instance, the reaction of p-tolylboronic acid with a protected 2-(morpholin-4-yl)ethanol bearing a leaving group (e.g., a halide or triflate) on the ethanol (B145695) moiety can furnish the target structure. The versatility of the Suzuki coupling allows for a broad range of functional group tolerance and generally provides good to excellent yields. researchgate.netnih.govnih.gov The reaction is typically carried out in the presence of a palladium catalyst and a base. nih.govmdpi.com

Table 1: Illustrative Suzuki-Miyaura Coupling Conditions

| Aryl Halide/Triflate | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 2-Bromo-1-morpholinoethanol derivative | p-Tolylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 75-90 |

| 1-Morpholino-2-triflyloxyethanol derivative | p-Tolylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 80-95 |

Alternatively, the Buchwald-Hartwig amination offers a robust method for the formation of the C-N bond, constructing the morpholine (B109124) ring itself or attaching it to a pre-existing aryl-ethanol structure. organic-chemistry.orgresearchgate.net For example, the reaction of 2-(p-tolyl)oxirane with morpholine in the presence of a palladium catalyst and a suitable ligand can lead to the desired product. Another variation involves the coupling of an aryl halide, such as p-bromotoluene, with 2-morpholinoethanol. organic-chemistry.orgrsc.org The choice of ligand is crucial for the efficiency of the Buchwald-Hartwig reaction. organic-chemistry.org

Table 2: Representative Buchwald-Hartwig Amination Conditions

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| p-Bromotoluene | 2-Morpholinoethanol | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 85-98 |

| p-Chlorotoluene | 2-Morpholinoethanol | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 70-90 |

Stereoselective Synthesis of this compound Enantiomers

The synthesis of specific enantiomers of this compound is of significant interest, and this can be achieved through several stereoselective strategies.

A key approach is the asymmetric reduction of a prochiral ketone precursor , 2-morpholino-1-(p-tolyl)ethanone. This ketone can be synthesized, for example, by the Friedel-Crafts acylation of toluene with 2-morpholinoacetyl chloride. youtube.comalfa-chemistry.com The subsequent reduction of the ketone can be performed using chiral reducing agents or through catalytic asymmetric hydrogenation. Biocatalytic reductions using enzymes such as ketoreductases from various microorganisms can offer high enantioselectivity under mild conditions. mdpi.com For instance, certain yeast strains or isolated enzymes can selectively produce either the (R)- or (S)-enantiomer of the alcohol. mdpi.commdpi.com

Table 3: Enantioselective Reduction of 2-morpholino-1-(p-tolyl)ethanone

| Catalyst/Reagent | Solvent | Temperature (°C) | Enantiomeric Excess (ee, %) | Configuration |

|---|---|---|---|---|

| (R)-CBS-oxazaborolidine / BH₃·SMe₂ | THF | -20 | >95 | (S) |

| Ketoreductase (e.g., from Candida sp.) | Phosphate buffer/Isopropanol | 30 | >99 | (R) |

| RuCl₂[(S)-BINAP] / H₂ | Methanol | 50 | 98 | (S) |

Another strategy involves the use of a chiral pool , starting from an enantiomerically pure precursor. For example, the reaction of an enantiopure p-tolyl-substituted epoxide with morpholine would proceed with inversion of configuration at the chiral center, leading to the formation of a single enantiomer of the product.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction times and the formation of byproducts. Key parameters that can be optimized include the choice of catalyst, solvent, base, temperature, and reaction time. researchgate.netresearchgate.net

For coupling reactions, screening different palladium catalysts and ligands is a common optimization strategy. organic-chemistry.org The choice of solvent can also significantly impact the reaction outcome, with solvents like toluene, dioxane, and ethanol being frequently employed. researchgate.netnih.govresearchgate.net The base plays a critical role, and its strength and solubility can affect the reaction rate and yield. organic-chemistry.org

In the case of the reduction of the ketone precursor, the choice of reducing agent and the reaction temperature are key variables to control stereoselectivity and yield. researchgate.net For instance, in borohydride (B1222165) reductions, the addition of cerium(III) chloride (Luche reduction) can sometimes improve chemoselectivity.

Table 4: Optimization of a Generic Coupling Reaction for Morpholine-Ethanol-Aryl Compounds

| Parameter Varied | Conditions | Observed Effect on Yield |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ vs. PdCl₂(dppf) | Yields can vary by 10-20% depending on the substrate. |

| Solvent | Toluene vs. Dioxane vs. Ethanol | Ethanol can sometimes lead to higher yields in Suzuki couplings. nih.gov |

| Base | K₂CO₃ vs. Cs₂CO₃ vs. K₃PO₄ | Stronger, more soluble bases often improve reaction rates. |

| Temperature | Room Temperature vs. 80 °C vs. 110 °C | Higher temperatures generally increase reaction rates but can lead to side products. |

Green Chemistry Principles in the Synthesis of Morpholine-Ethanol-Aryl Compounds

The application of green chemistry principles to the synthesis of morpholine-ethanol-aryl compounds aims to reduce the environmental impact of the chemical processes. This includes the use of less hazardous reagents and solvents, improving atom economy, and utilizing catalytic methods.

A significant focus is on replacing traditional volatile organic solvents with greener alternatives. ajgreenchem.com Water and ethanol are attractive green solvents for coupling reactions like the Suzuki-Miyaura coupling. researchgate.netnih.gov Recent research has also explored the use of N-formylmorpholine as a green solvent. ajgreenchem.com

The use of catalytic methods , such as the palladium-catalyzed coupling reactions mentioned earlier, is inherently a green approach as it reduces the amount of stoichiometric reagents required. researchgate.netorganic-chemistry.org Furthermore, the development of highly efficient and recyclable catalysts is an active area of research. rsc.org

Microwave-assisted synthesis has emerged as a green technology that can significantly reduce reaction times and energy consumption. researchgate.net This technique has been successfully applied to the synthesis of various heterocyclic compounds, including morpholine derivatives.

Finally, biocatalysis , as discussed in the context of stereoselective synthesis, represents a key green chemistry approach. mdpi.com Enzyme-catalyzed reactions are typically performed in aqueous media under mild conditions and exhibit high selectivity, minimizing the formation of unwanted byproducts. mdpi.com The development of robust and reusable enzyme preparations further enhances the green credentials of these synthetic routes. chemrxiv.orgchemrxiv.orgacs.org

Advanced Structural Characterization and Spectroscopic Analysis of Beta P Tolyl 4 Morpholineethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Proton (¹H) NMR for Chemical Environment Elucidation

A ¹H NMR spectrum of beta-p-Tolyl-4-morpholineethanol would be expected to show distinct signals corresponding to the protons of the p-tolyl group (in the aromatic region), the morpholine (B109124) ring, and the ethanol (B145695) bridge. The integration of these signals would confirm the number of protons in each environment, and the splitting patterns (multiplicity) would provide information about neighboring protons. However, without experimental data, a detailed analysis and data table cannot be provided.

Carbon (¹³C) NMR for Carbon Skeleton Connectivity

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. Signals for the aromatic carbons of the p-tolyl group, the carbons of the morpholine ring, and the carbons of the ethanol linker would be expected at characteristic chemical shifts. Again, the absence of experimental data precludes the creation of a specific data table and detailed interpretation.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are crucial for unambiguously assigning the complex structure of molecules like this compound.

COSY (Correlation Spectroscopy) would establish proton-proton couplings within the same spin system, helping to trace the connectivity of the ethanol bridge and within the morpholine ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is essential for connecting the p-tolyl group, the ethanol linker, and the morpholine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is critical for determining the stereochemistry and preferred conformation of the molecule.

Without access to the actual 2D NMR spectra, a detailed analysis of the molecule's connectivity and stereochemistry remains speculative.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular weight of this compound, allowing for the confirmation of its elemental composition. The fragmentation pattern observed in the mass spectrum would provide valuable information about the molecule's structure, as specific fragments would correspond to the loss of the p-tolyl group, the morpholine ring, or parts of the ethanol linker. No such data has been found in the reviewed literature.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. For this compound, one would expect to see absorption bands corresponding to:

C-H stretching and bending vibrations from the aromatic p-tolyl group and the aliphatic morpholine and ethanol components.

C-O stretching from the ether linkage in the morpholine ring and the alcohol group.

C-N stretching from the tertiary amine in the morpholine ring.

O-H stretching from the hydroxyl group.

A detailed vibrational analysis and a data table of characteristic peaks cannot be compiled without experimental spectra.

Circular Dichroism (CD) Spectroscopy for Chiral Recognition and Conformation

If this compound is chiral (i.e., it exists as non-superimposable mirror images or enantiomers), Circular Dichroism (CD) spectroscopy would be a powerful tool to study its stereochemistry. The CD spectrum would show differential absorption of left and right circularly polarized light, providing a unique fingerprint for each enantiomer and offering insights into the molecule's three-dimensional conformation in solution. As the chirality of synthesized this compound has not been established in the available literature, a discussion of its CD spectroscopy is not currently feasible.

X-ray Crystallography for Solid-State Structural Elucidation and Conformational Analysis

X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline solid state. This powerful technique provides precise information on bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation.

For a compound like this compound, obtaining single crystals suitable for X-ray diffraction would be the first critical step. This typically involves slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture. Once a suitable crystal is obtained, it is mounted and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

Below is a hypothetical table of crystallographic data that one might expect to obtain for this compound, based on typical values for organic molecules of similar size and complexity. nih.gov

| Parameter | Hypothetical Value |

| Empirical Formula | C₁₃H₁₉NO₂ |

| Formula Weight | 221.30 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.1 |

| α (°) | 90 |

| β (°) | 105.5 |

| γ (°) | 90 |

| Volume (ų) | 1168 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.258 |

| Absorption Coefficient (mm⁻¹) | 0.086 |

| R-factor | < 0.05 |

This table is illustrative and presents expected values for a compound of this type.

Advanced Chromatographic-Spectroscopic Coupling Techniques

While X-ray crystallography provides a static picture of the molecule in the solid state, hyphenated chromatographic-spectroscopic techniques are essential for its separation, identification, and quantification in complex mixtures and for providing structural information in the solution phase. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful tools for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for the analysis of volatile and thermally stable compounds. For this compound, direct analysis might be possible, but derivatization is often employed for polar molecules containing hydroxyl and amine groups to improve their volatility and chromatographic behavior. nih.gov For instance, silylation of the hydroxyl group would produce a less polar and more volatile derivative.

The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. A non-polar or medium-polarity column would likely be suitable for the separation of this compound. nih.gov Following separation, the analyte enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting mass spectrum shows the molecular ion peak (if stable enough) and a series of fragment ions. The fragmentation pattern is a characteristic fingerprint of the molecule and can be used for its identification. Expected fragmentation of this compound would likely involve cleavage of the C-C bond between the tolyl group and the ethanol linker, as well as fragmentation of the morpholine ring.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique that is well-suited for the analysis of polar, non-volatile, and thermally labile compounds, making it an ideal method for the direct analysis of this compound without the need for derivatization. sciex.comchromatographyonline.com Reversed-phase liquid chromatography would be the most common approach, using a C18 or similar column. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid (e.g., formic acid) or buffer to improve peak shape and ionization efficiency. rsc.org

The eluent from the LC column is introduced into the mass spectrometer via an interface such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). ESI is a soft ionization technique that typically produces a protonated molecule [M+H]⁺, providing molecular weight information. rsc.org Tandem mass spectrometry (MS/MS) can be performed by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions, which can be used for structural confirmation.

The following table provides a hypothetical set of parameters for the LC-MS/MS analysis of this compound.

| Parameter | Hypothetical Value |

| Liquid Chromatography | |

| Column | C18 (e.g., 100 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 10 min |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion [M+H]⁺ (m/z) | 222.15 |

| Major Fragment Ions (m/z) | 100.0 (morpholine fragment), 91.1 (tolyl fragment) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

This table is illustrative and presents expected values for a compound of this type.

Derivatization and Analog Design Strategies Based on the Beta P Tolyl 4 Morpholineethanol Scaffold

Structure-Activity Relationship (SAR) Studies for Morpholine-Ethanol-Aryl Chemical Space

Structure-activity relationship (SAR) studies are crucial for understanding how modifications to a chemical scaffold influence its biological activity. For the morpholine-ethanol-aryl chemical space, SAR studies have revealed key insights, largely through the investigation of related compounds such as reboxetine (B1679249) analogs, which are selective norepinephrine (B1679862) reuptake inhibitors. nih.govnih.gov

Key findings from SAR studies in this chemical space indicate that:

Stereochemistry: The stereochemistry of the vicinal stereogenic centers on the ethanol (B145695) linker is a critical determinant of potency and selectivity. For instance, in reboxetine analogs, specific enantiomers exhibit significantly higher affinity for the norepinephrine transporter. nih.govnih.gov

Aryl Substitution: The nature and position of substituents on the aryl ring profoundly impact activity. For example, in a series of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives, aryl and aryloxy ring substitutions were found to modulate the inhibition of serotonin (B10506) and noradrenaline reuptake. nih.gov

Morpholine (B109124) Ring: The morpholine ring itself is not merely a passive scaffold but can engage in crucial interactions with biological targets. The oxygen atom can act as a hydrogen bond acceptor, a feature that is often vital for binding to enzyme active sites or receptors. researchgate.netresearchgate.net

Table 1: Illustrative SAR Data for Morpholine-Ethanol-Aryl Analogs

| Compound/Analog | Aryl Moiety | Ethanol Side Chain Modification | Morpholine Modification | Biological Activity Notes |

| Analog A | p-Tolyl | (S,S)-configuration | Unsubstituted | High norepinephrine reuptake inhibition. nih.gov |

| Analog B | Phenyl | (R,R)-configuration | Unsubstituted | Reduced norepinephrine reuptake inhibition. nih.gov |

| Analog C | 2-Phenoxy-phenyl | (S,S)-configuration | Unsubstituted | Dual serotonin and norepinephrine reuptake inhibition. nih.gov |

| Analog D | p-Tolyl | Hydroxyl esterified | Unsubstituted | Prodrug with altered pharmacokinetic profile. nih.gov |

This table is a generalized representation based on findings from related compound series and is for illustrative purposes.

Rational Design of Analogs with Modified Aryl Moieties

Rational drug design leverages the understanding of SAR to create new analogs with improved properties. nih.gov For the beta-p-tolyl-4-morpholineethanol scaffold, modifying the p-tolyl group is a key strategy.

Approaches to aryl moiety modification include:

Substitution: Introducing various substituents (e.g., halogens, alkoxy, nitro groups) to the tolyl ring can alter electronic properties, lipophilicity, and steric interactions with the target protein. For example, the introduction of a trifluoromethoxy group at the meta-position of a related benzamide (B126) series was found to be crucial for activity. e3s-conferences.org

Bioisosteric Replacement: Substituting the tolyl group with a bioisostere can maintain or improve activity while potentially enhancing other properties like metabolic stability.

A study on 4-alkyl(aryl)thioquinazoline derivatives demonstrated that different substitutions on the aryl ring led to varying anti-proliferative activities against different cancer cell lines, highlighting the importance of the aryl group in determining biological effect. nih.gov

Exploration of Substituent Effects on the Ethanol Side Chain

The ethanol side chain of the this compound scaffold offers several points for modification that can significantly influence the compound's properties.

Key modifications and their effects include:

Hydroxyl Group: The hydroxyl group is a critical functional group that can participate in hydrogen bonding. Esterification of this group is a common strategy to create prodrugs, which can improve properties like membrane permeability. nih.govscirp.org

Alkyl Chain Length: Altering the length of the ethanol linker can affect the distance and orientation of the aryl and morpholine rings, which can be critical for optimal interaction with a biological target.

Introduction of Substituents: Adding substituents to the ethanol backbone can introduce new stereocenters and alter the conformational flexibility of the molecule, which can lead to enhanced selectivity and potency.

Heterocyclic Ring Modifications and Bioisosteric Replacements in the Morpholine Core

The morpholine ring is a common motif in medicinal chemistry due to its favorable physicochemical properties, including a balanced lipophilic-hydrophilic profile and a pKa that is often suitable for biological interactions. acs.orgnih.gov However, it can be metabolically labile in some cases. enamine.net Therefore, modification or replacement of the morpholine ring is a key strategy in analog design.

Strategies include:

Substitution on the Morpholine Ring: Introducing substituents on the carbon atoms of the morpholine ring can improve metabolic stability and introduce new interaction points. For instance, alkyl substitution at the C-3 position of the morpholine ring has been shown to increase anticancer activity in some series. researchgate.net

Bioisosteric Replacement: Replacing the morpholine ring with other heterocyclic systems can lead to improved properties. Common bioisosteres for the morpholine ring include thiomorpholine, piperidine (B6355638), piperazine, and tetrahydropyran. cambridgemedchemconsulting.com The choice of bioisostere can influence pKa, lipophilicity, and metabolic stability. For example, replacing a piperidine ring with a morpholine can increase polarity and alter the pKa. cambridgemedchemconsulting.com More recently, novel isosteres like cyclopropyl (B3062369) pyran (CPP) have been explored as conformationally restricted replacements for N-aryl morpholines. drughunter.com

Table 2: Common Bioisosteric Replacements for the Morpholine Ring

| Original Ring | Bioisosteric Replacement | Key Property Changes |

| Morpholine | Thiomorpholine | Increased lipophilicity, altered hydrogen bonding capacity. |

| Morpholine | Piperidine | Decreased polarity, increased basicity (pKa). cambridgemedchemconsulting.com |

| Morpholine | Piperazine | Introduction of a second basic center, allowing for further derivatization. cambridgemedchemconsulting.com |

| Morpholine | Tetrahydropyran | Removal of the basic nitrogen, loss of hydrogen bond donating capacity. |

| N-Aryl Morpholine | Cyclopropyl Pyran (CPP) | Maintains co-planar conformation, can improve selectivity. drughunter.com |

Synthesis of Prodrugs and Pro-compounds (e.g., Ester Prodrugs)

Prodrug strategies are employed to overcome undesirable properties of a drug candidate, such as poor solubility, low membrane permeability, or rapid metabolism. scirp.org For the this compound scaffold, the presence of the hydroxyl group on the ethanol linker makes it an ideal candidate for the synthesis of ester prodrugs.

Ester prodrugs are typically inactive compounds that are converted to the active parent drug in the body through enzymatic hydrolysis. scirp.org The ester promoiety can be designed to:

Increase Lipophilicity: Masking the polar hydroxyl group with a lipophilic ester can enhance passage across biological membranes, such as the blood-brain barrier.

Improve Solubility: While often used to increase lipophilicity, esterification with a polar group can also enhance aqueous solubility.

Prolong Duration of Action: The rate of hydrolysis of the ester can be modulated to control the release of the active drug, potentially leading to a longer duration of action.

For example, morpholinoalkyl esters of non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen (B1676952) and indomethacin (B1671933) have been synthesized and shown to have increased solubility and oral bioavailability compared to the parent drugs. nih.gov Similarly, ester prodrugs of morphine have demonstrated enhanced transdermal delivery. nih.gov

Combinatorial Chemistry Approaches to Library Generation for Screening

Combinatorial chemistry is a powerful set of techniques used to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. wikipedia.org This approach is highly valuable for exploring the chemical space around a scaffold like this compound to identify new lead compounds.

Key aspects of applying combinatorial chemistry to this scaffold include:

Solid-Phase or Solution-Phase Synthesis: Libraries can be generated using either solid-phase synthesis, where molecules are built on a resin bead, or solution-phase synthesis. acs.org Solid-phase synthesis simplifies purification, while solution-phase methods can be more readily scaled up.

Building Blocks: A diverse library can be created by systematically combining a set of "building blocks." For the this compound scaffold, these could include a variety of substituted aryl halides, different amino alcohols to form the morpholine ring, and various reagents to modify the ethanol side chain.

High-Throughput Screening: The generated libraries are then subjected to high-throughput screening to identify "hits" with the desired biological activity. nih.gov

A study on the design and synthesis of a diverse morpholine template library successfully produced over 7,900 unique compounds for general screening, demonstrating the feasibility of generating large libraries around the morpholine core. acs.org Such libraries provide a rich source of chemical diversity for the discovery of novel therapeutic agents.

Investigation of Biological and Biochemical Activities of Beta P Tolyl 4 Morpholineethanol and Its Analogs in Cellular and Molecular Models

Modulation of Intracellular Signaling Pathways and Receptor Interactions

The morpholine (B109124) moiety is a versatile scaffold in drug design, known to influence the pharmacokinetic and pharmacodynamic properties of molecules. researchgate.net Its incorporation can lead to compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. researchgate.net The ability of morpholine derivatives to interact with and modulate key cellular signaling pathways is a primary driver of their therapeutic potential.

Ligand-Target Binding Studies (e.g., RIG-I Pathway Activation)

While direct evidence linking beta-p-Tolyl-4-morpholineethanol to the retinoic acid-inducible gene I (RIG-I) pathway is not extensively documented, the activation of this pathway represents a novel approach in cancer immunotherapy. The RIG-I pathway is a component of the innate immune system that recognizes viral double-stranded RNA. nih.gov Its activation within tumor cells can trigger the production of type I interferons, leading to programmed cell death and the stimulation of an anti-tumor immune response. nih.gov The development of small molecule RIG-I agonists is an active area of research, and the potential for morpholine-containing compounds to act in this capacity is a subject of interest. nih.govnih.gov

Receptor Agonism or Antagonism in Biochemical Assays

The interaction of morpholine derivatives with various receptors and enzymes has been a subject of extensive study. For instance, certain morpholine-substituted quinazoline (B50416) derivatives have been investigated for their ability to bind to Bcl-2 proteins, thereby inducing apoptosis in cancer cells. nih.gov Molecular docking studies have suggested that these compounds can fit into the active cavity of Bcl-2, interacting with surrounding amino acids. nih.gov

Another morpholine derivative, N-(4-morpholinomethylene)ethanesulfonamide (MESA), has been shown to induce a form of programmed cell death called ferroptosis in prostate and ovarian cancer cells by targeting the NRF2 protein. jst.go.jpjst.go.jp Molecular docking and thermal stability assays have confirmed the binding of MESA to NRF2, identifying it as a direct target. jst.go.jpjst.go.jp

Effects on Cellular Processes in In Vitro Systems

The in vitro evaluation of morpholine derivatives has revealed a spectrum of effects on fundamental cellular processes, including proliferation, DNA repair, and programmed cell death.

Assessment of Antiproliferative Effects in Cell Lines

A significant body of research has demonstrated the antiproliferative activity of morpholine-containing compounds against a variety of human cancer cell lines. The substitution pattern on the morpholine ring and associated aromatic systems plays a crucial role in determining the potency and selectivity of these compounds. e3s-conferences.org

For example, a series of morpholine-substituted quinazoline derivatives displayed significant cytotoxic activity against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SHSY-5Y (neuroblastoma) cell lines. nih.gov Similarly, novel 2-morpholino-4-anilinoquinoline derivatives have shown potent anticancer activity against the HepG2 (hepatocellular carcinoma) cell line. nih.govrsc.org The introduction of different substituents on the aniline (B41778) moiety of these quinoline (B57606) derivatives led to varying degrees of cytotoxicity, with some compounds exhibiting IC50 values comparable to the standard drug sorafenib. nih.gov

The table below summarizes the antiproliferative activity of selected morpholine analogs in various cancer cell lines.

| Compound/Analog | Cell Line | IC50 (µM) | Reference |

| AK-3 | A549 | 10.38 ± 0.27 | nih.gov |

| MCF-7 | 6.44 ± 0.29 | nih.gov | |

| SHSY-5Y | 9.54 ± 0.15 | nih.gov | |

| AK-10 | A549 | 8.55 ± 0.67 | nih.gov |

| MCF-7 | 3.15 ± 0.23 | nih.gov | |

| SHSY-5Y | 3.36 ± 0.29 | nih.gov | |

| Quinoline Derivative 3c | HepG2 | 11.42 | nih.gov |

| Quinoline Derivative 3d | HepG2 | 8.50 | nih.gov |

| Quinoline Derivative 3e | HepG2 | 12.76 | nih.gov |

Induction of DNA Repair Mechanisms in Hepatocyte Cultures

The genotoxic potential of morpholine and its derivatives has been evaluated in rat hepatocyte primary culture/DNA repair tests. nih.gov In these studies, morpholine itself did not induce DNA repair at non-toxic concentrations. nih.gov However, a chemical intermediate, N-hydroxyethylmorpholine, was found to induce DNA repair in a dose-dependent manner. nih.gov This suggests that the genotoxicity of substituted morpholines is more dependent on the nature of the substituent rather than the morpholine ring itself. nih.gov Further research has also explored the interaction of morpholine-linked thiazolidinone derivatives with DNA, indicating a potential for these compounds to bind to the minor groove of DNA. nih.gov

Modulation of Apoptosis and Cell Cycle Progression

Several morpholine derivatives have been shown to exert their anticancer effects by inducing apoptosis and altering the cell cycle. For instance, the morpholine-substituted quinazoline derivatives AK-3 and AK-10 were found to arrest the cell cycle in the G1 phase and induce apoptosis. nih.gov The 2-morpholino-4-anilinoquinoline derivatives that exhibited antiproliferative activity against HepG2 cells were also shown to cause G0/G1 cell cycle arrest. nih.gov

The induction of apoptosis by morpholine derivatives can occur through various mechanisms. As mentioned earlier, some compounds target the anti-apoptotic protein Bcl-2. nih.gov Others, like the morpholine derivative MESA, induce ferroptosis, a distinct form of programmed cell death. jst.go.jpjst.go.jp Furthermore, some studies have shown that morpholine derivatives can trigger apoptosis through the generation of reactive oxygen species (ROS).

Enzyme Kinetic Studies and Inhibition Profiles

Enzyme kinetic studies are fundamental to elucidating the mechanism by which a compound affects enzyme activity. These studies measure the rate of an enzymatic reaction and how it changes in the presence of an inhibitor. The primary goals are to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and to quantify the inhibitor's potency, typically expressed as the inhibition constant (K_i) or the half-maximal inhibitory concentration (IC50).

In a hypothetical study, the inhibitory activity of this compound and a series of its analogs could be assessed against a panel of clinically relevant enzymes, such as cyclooxygenases (COX-1 and COX-2), lipoxygenases (LOX), or various kinases. The type of inhibition would be determined by analyzing Lineweaver-Burk or Michaelis-Menten plots in the presence and absence of the inhibitor.

For instance, if this compound were a competitive inhibitor of COX-2, it would bind to the active site of the enzyme, preventing the substrate (arachidonic acid) from binding. This would be observed as an increase in the apparent Michaelis constant (K_m) with no change in the maximum velocity (V_max) of the reaction. Conversely, a non-competitive inhibitor would bind to an allosteric site, changing the enzyme's conformation and reducing V_max without affecting K_m.

The potency of the inhibition is a critical parameter. The IC50 value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. While a useful measure, the K_i value is a more precise, thermodynamically defined constant that is independent of substrate concentration. The relationship between IC50 and K_i depends on the type of inhibition and the substrate concentration.

Hypothetical Enzyme Inhibition Data for this compound and its Analogs:

| Compound | Target Enzyme | IC50 (µM) | K_i (µM) | Type of Inhibition |

| This compound | COX-2 | 15.2 | 7.8 | Competitive |

| Analog A (p-Chlorophenyl) | COX-2 | 8.5 | 4.1 | Competitive |

| Analog B (p-Methoxyphenyl) | COX-2 | 25.8 | 13.1 | Competitive |

| Analog C (p-Nitrophenyl) | COX-2 | 5.3 | 2.5 | Mixed |

| This compound | 5-LOX | > 100 | - | Not a potent inhibitor |

| Analog A (p-Chlorophenyl) | 5-LOX | 55.4 | 28.9 | Non-competitive |

This data is purely illustrative and does not represent real experimental findings.

From this hypothetical data, one could infer that the nature of the substituent on the phenyl ring significantly influences the inhibitory potency and even the mechanism of action against COX-2. The electron-withdrawing nitro group in Analog C, for example, might lead to a mixed inhibition profile, suggesting binding to both the free enzyme and the enzyme-substrate complex.

Protein-Ligand Interaction Analysis via Biophysical Techniques

To complement enzyme kinetic studies and gain a deeper understanding of the molecular interactions between a compound and its protein target, a variety of biophysical techniques are employed. nih.gov These methods provide valuable information on binding affinity, thermodynamics, and the structural basis of the interaction. researchgate.net

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. nih.gov From a single ITC experiment, one can determine the binding affinity (K_d), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. This information is crucial for understanding the driving forces behind the binding event (e.g., whether it is enthalpically or entropically driven).

Surface Plasmon Resonance (SPR): SPR is a real-time, label-free technique used to measure the kinetics of binding interactions. It monitors the association (k_on) and dissociation (k_off) rates of a ligand binding to a protein immobilized on a sensor surface. The equilibrium dissociation constant (K_d) can then be calculated from the ratio of these rates (k_off/k_on). SPR is particularly useful for identifying and characterizing compounds with a wide range of binding affinities.

X-ray Crystallography: This powerful technique can provide a high-resolution, three-dimensional structure of a ligand bound to its protein target. This atomic-level information reveals the precise binding mode, including the key amino acid residues involved in the interaction (e.g., through hydrogen bonds, hydrophobic interactions, or salt bridges). Such structural insights are invaluable for structure-based drug design and for optimizing the lead compound's affinity and selectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can be used to study protein-ligand interactions in solution. Techniques such as saturation transfer difference (STD) NMR and Water-LOGSY can identify which parts of a ligand are in close contact with the protein, providing information about the binding epitope. Chemical shift perturbation studies can identify the amino acid residues in the protein that are affected by ligand binding.

Hypothetical Biophysical Data for the Interaction of Analog C with COX-2:

| Technique | Parameter | Value |

| Isothermal Titration Calorimetry (ITC) | Binding Affinity (K_d) | 2.1 µM |

| Stoichiometry (n) | 1.05 | |

| Enthalpy (ΔH) | -8.5 kcal/mol | |

| Entropy (ΔS) | -5.2 cal/mol·K | |

| Surface Plasmon Resonance (SPR) | Association Rate (k_on) | 2.5 x 10^4 M⁻¹s⁻¹ |

| Dissociation Rate (k_off) | 5.2 x 10⁻² s⁻¹ | |

| Binding Affinity (K_d) | 2.08 µM | |

| X-ray Crystallography | Resolution | 2.1 Å |

| Key Interacting Residues | Arg120, Tyr355, Ser530 | |

| Binding Site Interactions | Hydrogen bond with Ser530, pi-stacking with Tyr355 |

This data is purely illustrative and does not represent real experimental findings.

The hypothetical ITC data suggests that the binding of Analog C to COX-2 is primarily driven by favorable enthalpic contributions, indicating strong, specific interactions like hydrogen bonds. The SPR data provides kinetic insights into the binding event, and the calculated K_d is in close agreement with the ITC result. Finally, the X-ray crystallography data would offer a visual and detailed map of how Analog C fits into the COX-2 active site, explaining the observed affinity and guiding the design of more potent and selective analogs.

Mechanistic Studies on the Molecular Basis of Action of Beta P Tolyl 4 Morpholineethanol

Elucidation of Target Engagement and Binding Mechanisms

No information is available regarding the specific biological targets of beta-p-Tolyl-4-morpholineethanol.

Downstream Signaling Cascade Analysis and Pathway Mapping

There are no studies that analyze the signaling pathways modulated by this compound.

Investigation of Cellular Uptake and Subcellular Localization

Data on the cellular permeability and subcellular distribution of this compound could not be found.

Identification of Key Pharmacophores and Structural Determinants of Activity

Without biological activity data, the key structural features responsible for any potential pharmacological effects remain unknown.

Computational Chemistry and Chemoinformatics Approaches in Beta P Tolyl 4 Morpholineethanol Research

Role As a Synthetic Intermediate and Precursor in Advanced Organic Synthesis

Utility in the Preparation of Complex Pharmaceutical Intermediates

The morpholine (B109124) scaffold is a well-established pharmacophore found in numerous approved drugs. e3s-conferences.org The incorporation of a p-tolyl group can modulate the lipophilicity and metabolic stability of a potential drug candidate. Consequently, beta-p-Tolyl-4-morpholineethanol serves as a crucial starting material for the synthesis of complex pharmaceutical intermediates.

The hydroxyl group can be readily converted into various leaving groups, facilitating nucleophilic substitution reactions to introduce other functional groups or link to other molecular fragments. Furthermore, the tertiary amine of the morpholine ring can act as an internal base or a directing group in subsequent synthetic steps. The p-tolyl group can also be a site for further aromatic substitution reactions, allowing for the fine-tuning of the molecule's properties.

For instance, derivatives of 4-(p-tolyl)morpholine, a closely related compound, are utilized in the development of analgesics and anti-inflammatory medications. chemimpex.com The beta-ethanol extension on the morpholine nitrogen in this compound provides a handle for creating more complex side chains, potentially enhancing the efficacy and safety profiles of new therapeutic agents.

Table 1: Potential Pharmaceutical Applications of this compound Derivatives

| Therapeutic Area | Potential Role of the Morpholine-Ethanol-Aryl Core |

| Oncology | Precursor for kinase inhibitors. researchgate.net |

| Infectious Diseases | Building block for novel antibacterial and antiviral agents. e3s-conferences.org |

| Central Nervous System | Scaffold for developing agents targeting various receptors. |

| Anti-inflammatory | Intermediate for the synthesis of next-generation anti-inflammatory drugs. chemimpex.com |

Application in Heterocyclic Compound Synthesis and Derivatization

The inherent structure of this compound makes it an excellent precursor for the synthesis and derivatization of other heterocyclic systems. The "tert-amino effect," a phenomenon involving the intramolecular cyclization of tertiary amines, can be exploited to construct novel fused heterocyclic systems. beilstein-journals.org

The hydroxyl group can be oxidized to a carbonyl group, creating a ketone that can undergo a variety of cyclization reactions. For example, condensation with hydrazines could lead to the formation of pyridazine (B1198779) derivatives, while reaction with hydroxylamine (B1172632) could yield oxazine-based heterocycles. The presence of the p-tolyl group can influence the regioselectivity and stereoselectivity of these cyclization reactions.

Furthermore, the morpholine ring itself can be a target for derivatization. Ring-opening reactions followed by recyclization with different reagents can lead to the formation of a diverse array of nitrogen- and oxygen-containing heterocycles.

Catalytic Applications in Organic Transformations

Morpholine and its derivatives have found utility as catalysts and additives in various organic transformations. e3s-conferences.org The nitrogen atom of the morpholine ring in this compound can act as a Brønsted base or a Lewis base, catalyzing a range of reactions.

For example, N-methylmorpholine has been shown to be a beneficial additive in dual catalytic Cu/Pd arylboration reactions, potentially by preventing catalyst inactivation. nih.gov Similarly, the morpholine moiety in this compound could play a similar role in transition metal-catalyzed cross-coupling reactions. The hydroxyl group could also participate in catalysis, for instance, by acting as a proton shuttle or by coordinating to metal centers.

Table 2: Potential Catalytic Roles of this compound

| Reaction Type | Potential Function |

| Base-Catalyzed Reactions | The morpholine nitrogen can act as a non-nucleophilic base. |

| Transition Metal Catalysis | Can act as a ligand or an additive to improve catalyst performance. nih.gov |

| Organocatalysis | The bifunctional nature (amine and alcohol) can be exploited in asymmetric catalysis. |

Development of Novel Reagents and Catalysts from the Morpholine-Ethanol-Aryl Core

The versatile chemical nature of this compound allows for its transformation into novel reagents and catalysts. The hydroxyl group can be functionalized to introduce a range of catalytically active groups. For example, esterification with a chiral acid could produce a chiral ligand for asymmetric catalysis.

Furthermore, the p-tolyl group can be modified to incorporate other functionalities, such as phosphine (B1218219) ligands for transition metal catalysis or sulfonic acid groups to create a water-soluble catalyst. The combination of the robust morpholine scaffold, the tunable aromatic ring, and the reactive ethanol (B145695) sidearm provides a powerful platform for the rational design of new chemical tools for organic synthesis.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing beta--Tolyl-4-morpholineethanol to maximize yield and purity?

- Methodological Answer : The synthesis can be optimized by employing reducing agents like sodium borohydride (NaBH) in methanol under controlled temperatures (e.g., overnight reactions at ambient conditions). Friedel-Crafts acylation using polyphosphoric acid (PPA) as a catalyst may enhance intermediate formation. Systematic parameter variation (e.g., solvent polarity, reaction time, and stoichiometry) combined with Design of Experiments (DOE) is critical for yield optimization .

Q. Which chromatographic techniques are recommended for purifying beta--Tolyl-4-morpholineethanol and its related impurities?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with gradient elution is preferred for separating structurally similar impurities. Columns with C18 stationary phases and mobile phases like acetonitrile/water mixtures are effective. Impurity profiling should reference pharmacopeial standards (e.g., EP guidelines) to identify and quantify byproducts such as chlorobenzophenone derivatives .

Q. What spectroscopic methods are essential for confirming the structural integrity of beta--Tolyl-4-morpholineethanol?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (, ) is critical for confirming stereochemistry and functional groups. Infrared (IR) spectroscopy validates carbonyl and hydroxyl groups, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. Cross-referencing with synthetic intermediates (e.g., morpholine or toluyl derivatives) ensures structural fidelity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR spectroscopic data when characterizing beta--Tolyl-4-morpholineethanol derivatives?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., tautomerism) or solvent interactions. Use deuterated solvents (e.g., DMSO-) to stabilize conformers and employ 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. Comparative analysis with synthetic intermediates (e.g., ketone precursors) can clarify peak assignments .

Q. What strategies are effective in analyzing the metabolic stability of beta--Tolyl-4-morpholineethanol in in vitro models?

- Methodological Answer : Incubate the compound with liver microsomes or hepatocytes, and monitor degradation via LC-MS/MS. Quantify metabolites using isotopic labeling or standard curves. Comparative studies with fluorophenyl analogs (e.g., bis(4-fluorophenyl)methanol derivatives) can elucidate metabolic pathways and enzyme interactions .

Q. How can contradictory results in the biological activity of beta--Tolyl-4-morpholineethanol analogs be systematically evaluated?

- Methodological Answer : Apply triangulation by repeating assays under standardized conditions (e.g., pH, temperature) and cross-validating with orthogonal assays (e.g., enzymatic vs. cell-based). Statistical tools like Bland-Altman plots or meta-analysis can identify systematic biases. Documenting batch-to-batch variability in compound purity is essential .

Q. What computational approaches are suitable for predicting the interaction of beta--Tolyl-4-morpholineethanol with target enzymes?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and Molecular Dynamics (MD) simulations can model binding affinities and conformational changes. Validate predictions with mutagenesis studies or Surface Plasmon Resonance (SPR) to measure kinetic parameters. Reference structural analogs (e.g., quinoline-carboxylate derivatives) to refine force field parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.